1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
Description
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is an organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-18-8-5-16(10-12-4-7-19-11-12)14(17)15-9-13-3-2-6-20-13/h4,7,11,13H,2-3,5-6,8-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAKWXFIMMWETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan-3-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Introduction of the 2-methoxyethyl group: This step may involve the reaction of the intermediate with 2-methoxyethyl chloride under basic conditions.
Coupling with tetrahydrofuran-2-ylmethyl: The final step could involve the coupling of the intermediate with tetrahydrofuran-2-ylmethyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The urea group can be reduced to form amines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(Furan-2-ylmethyl)-3-(tetrahydrofuran-2-ylmethyl)urea
- 1-(Furan-3-ylmethyl)-3-(2-methoxyethyl)urea
- 1-(2-Methoxyethyl)-3-(tetrahydrofuran-2-ylmethyl)urea
Uniqueness
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both furan and tetrahydrofuran rings, along with the methoxyethyl group, makes it a versatile compound for various chemical reactions and applications.
Biological Activity
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is an organic compound characterized by its complex structure, which incorporates multiple functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 282.34 g/mol. The structural uniqueness arises from the presence of both furan and tetrahydrofuran moieties, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₄ |
| Molecular Weight | 282.34 g/mol |
| CAS Number | 2034500-29-1 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The furan ring can participate in redox reactions, while the urea group may facilitate hydrogen bonding with target proteins, modulating their activity. Potential pathways influenced by this compound include:
- Signal Transduction : Modulation of pathways involved in cellular communication.
- Metabolic Processes : Interaction with metabolic enzymes, potentially affecting drug metabolism.
- Gene Expression Regulation : Influence on transcription factors or other regulatory proteins.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing furan rings have shown promise against various bacterial strains.
- Anticancer Properties : Some studies suggest that derivatives can inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in related compounds.
Case Studies
Several studies have explored the biological activities of furan-containing compounds:
- A study published in European Journal of Medicinal Chemistry demonstrated that furan derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Another research article highlighted the anticancer effects of a related urea derivative that induced apoptosis in human cancer cell lines through mitochondrial pathway activation .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Furan-2-ylmethyl)-3-(tetrahydrofuran-2-ylmethyl)urea | Contains furan and tetrahydrofuran | Antimicrobial properties |
| 1-(Furan-3-ylmethyl)-3-(2-methoxyethyl)urea | Lacks tetrahydrofuran, focuses on methoxyethyl | Anticancer effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
